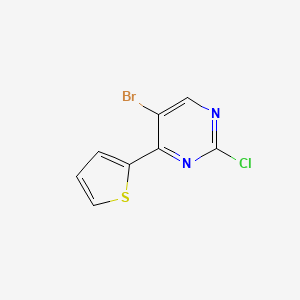

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the Pyrimidine C5 Position

The introduction of bromine at the C5 position of pyrimidine derivatives is frequently achieved via electrophilic aromatic substitution. In a method analogous to the one-step synthesis of 5-bromo-2-chloropyrimidine, 4-(thiophen-2-yl)pyrimidin-2-ol undergoes bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). The hydroxyl group at C2 directs electrophilic bromination to the C5 position due to its electron-donating resonance effects.

Typical Conditions :

Chlorination at the Pyrimidine C2 Position

Subsequent chlorination of the C2 hydroxyl group employs phosphorus oxychloride (POCl₃) under catalytic organic amines (e.g., triethylamine). This step converts the hydroxyl group to a chloro substituent while preserving the thiophene and bromine functionalities.

Optimized Protocol :

-

Reactants : 5-Bromo-4-(thiophen-2-yl)pyrimidin-2-ol (1 mol), POCl₃ (1–5 mol), triethylamine (0.6–2 mol).

An alternative route involves the late-stage introduction of the thiophen-2-yl group via Suzuki coupling. Starting from 5-bromo-2,4-dichloropyrimidine, the C4 chloro substituent is replaced with thiophen-2-ylboronic acid under palladium catalysis.

Key Considerations :

-

Halogen Selection : Iodine at C4 enhances coupling efficiency but requires directed iodination.

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in tetrahydrofuran (THF) or dioxane.

-

Base : Na₂CO₃ or K₃PO₄ to facilitate transmetalation.

Representative Data :

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Halogenation-Coupling Cascade : Requires two steps but achieves high regioselectivity and yield (94–99%). Ideal for industrial scaling due to minimal intermediate purification.

-

Direct Coupling : Demands pre-functionalized intermediates (e.g., 4-iodo derivatives) but enables modular thiophene introduction. Yields are slightly lower (85–90%) due to competing side reactions.

Mechanistic Insights and Reaction Optimization

Bromination Regioselectivity

The C5 bromination of 4-(thiophen-2-yl)pyrimidin-2-ol is governed by the hydroxyl group’s directing effects. Computational studies suggest that the electron-donating resonance of the hydroxyl group stabilizes the sigma complex intermediate at C5, favoring bromine incorporation.

Chlorination Kinetics

Chlorination with POCl₃ follows a nucleophilic substitution mechanism. Organic amines (e.g., triethylamine) neutralize HCl byproducts, shifting the equilibrium toward product formation. Elevated temperatures (120°C) accelerate the reaction but risk thiophene decomposition.

Industrial Applications and Process Optimization

Large-Scale Production Metrics

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate reactants.

Solvents: Toluene, ethanol, and other organic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds like 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can serve as effective inhibitors for specific kinases involved in cancer progression. For instance, the compound has been explored as a potential inhibitor of polo-like kinase 1 (Plk1), which is implicated in various cancers. The inhibition of Plk1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a target for anticancer therapies .

Anti-inflammatory Properties

Pyrimidine derivatives, including those similar to 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine, have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have shown that certain derivatives can effectively suppress COX-2 activity, which is crucial in the inflammatory response . This suggests that modifications of the pyrimidine structure could yield potent anti-inflammatory agents.

Antimalarial Activity

Recent studies have identified novel pyrimidine derivatives as potential inhibitors of essential plasmodial kinases PfGSK3 and PfPK6, which are promising targets for combating malaria. The presence of thiophene rings in these compounds enhances their biological activity against these kinases . This indicates a broader application of pyrimidine derivatives in developing antimalarial drugs.

Synthetic Chemistry Applications

Key Intermediate in Drug Synthesis

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is often utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents facilitate further chemical modifications, allowing for the development of diverse chemical entities with tailored biological activities. For example, it has been used to synthesize SGLT2 inhibitors, which are currently under investigation for diabetes treatment .

Scalability and Industrial Processes

The compound's synthesis has been optimized for industrial scalability. Recent advancements in synthetic methodologies allow for efficient production processes that can yield significant quantities at reduced costs. The ability to scale up the synthesis while maintaining high yields is crucial for pharmaceutical applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Key Observations :

- Reactivity : The bromine and chlorine in the target compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 5-bromo-2-chloropyrimidin-4-amine, which undergoes amination and nucleophilic substitutions .

- Thiophene Influence: Thiophene-containing pyrimidines (e.g., compound 9b in ) exhibit enhanced π-stacking in crystal lattices and improved bioactivity compared to non-aromatic substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thiophene substituents consistently show aromatic proton signals in the δ 7.0–7.5 ppm range across analogs .

- Halogenated pyrimidines (e.g., 5-bromo-4-chloro-2-methylpyrimidine) lack strong intermolecular hydrogen bonding compared to amine- or hydroxyl-substituted derivatives .

Table 3: Bioactivity of Selected Thiophene-Pyrimidine Derivatives

| Compound Name | Biological Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Application |

|---|---|---|---|

| 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) | CDK2 inhibition | 0.24 | HCT-116, MCF-7, HepG2, A549 |

| Pyridone derivative (1) | CDK2 inhibition | 0.57 | Same as above |

| Benzothiophene acrylonitrile analogs (31–33) | Anticancer (GI₅₀ <10–100 nM) | <10–100 nM | 60 human cancer cell lines |

Key Observations :

Biological Activity

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine and chlorine substituents enhances its reactivity and biological potential. The compound can be synthesized through various methods, including:

- Direct halogenation of pyrimidine derivatives.

- Cross-coupling reactions involving thiophene derivatives.

These synthetic pathways often yield the compound with high purity and yield, facilitating further biological evaluations.

Antimicrobial Properties

Research indicates that 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains like Escherichia coli .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 20 | 8 |

| Escherichia coli | 12 | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action:

The mechanism involves the inhibition of key enzymes linked to cancer progression, such as cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound disrupts the cell cycle, leading to increased apoptosis rates in malignant cells .

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study assessed the antibacterial activity of several pyrimidine derivatives, including 5-bromo-2-chloro-4-(thiophen-2-yl)pyrimidine. The results indicated that this compound showed superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .

- Anticancer Evaluation : A study focused on the cytotoxic effects of this compound on various cancer cell lines reported a significant reduction in cell viability at concentrations as low as 10 µM. The IC50 values varied depending on the cell line but were consistently lower than those observed for traditional chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.